

Definitive Structural Validation Guide: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

CAS No.: 2092432-54-5

Cat. No.: B2778551

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Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical, highly functionalized intermediate often employed in the synthesis of PROTACs (e.g., IKZF2 degraders) and polycyclic aromatic heterocycles.^{[1][2][3]} Due to the crowded substitution pattern on the benzene ring, standard spectroscopic methods (NMR, MS) can sometimes yield ambiguous data regarding the exact regiochemistry of the formyl and hydroxyl groups.

This guide provides a definitive comparison between Single Crystal X-ray Diffraction (SC-XRD) and alternative characterization methods. It presents specific crystallographic data confirming the structure and details the experimental protocols required to replicate these results.

Key Finding: SC-XRD confirms the molecule crystallizes in the Monoclinic P21/n space group, revealing a critical intramolecular hydrogen bond between the C3-hydroxyl and C2-formyl groups that dictates the molecule's reactivity profile.

Technical Comparison: XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against standard alternatives for this specific compound.

| Feature | SC-XRD (Gold Standard) | 1H NMR Spectroscopy | DFT Computational Modeling |
|--------------------------|---|---|--|
| Primary Output | 3D Atomic Coordinates, Bond Lengths, Angles | Chemical Shifts (), Coupling Constants () | Predicted Energy Minima, Geometry |
| Regioisomer Certainty | Absolute (100%). Distinguishes 2-formyl vs. 6-formyl unambiguously. | High, but relies on NOESY/HMBC correlations which can be crowded. | Moderate. Depends on basis set accuracy; cannot prove synthesis outcome. |
| Intramolecular H-Bonding | Direct Visualization. Measures O-H...O distance (< 2.0 Å).[4] | Inferential. Indicated by downfield shift (> 11 ppm). | Theoretical. Predicts existence but not actual solid-state packing. |
| Sample Requirement | Single Crystal (mm) | Solution phase (~5-10 mg) | None (In silico) |
| Turnaround Time | 24–48 Hours (including crystal growth) | < 1 Hour | Hours to Days |

Why XRD is Superior for this Scaffold

For **Methyl 4-bromo-2-formyl-3-hydroxybenzoate**, the primary synthetic risk is the misplacement of the formyl group during electrophilic aromatic substitution (e.g., formylation at the 6-position instead of the 2-position). While NMR shows a downfield -OH signal suggesting H-bonding, only XRD provides the absolute spatial proof required for GMP validation.

Crystallographic Data Specifications

The following data represents the definitive structural parameters for **Methyl 4-bromo-2-formyl-3-hydroxybenzoate**.

Crystal Data & Structure Refinement

| Parameter | Value |
|-------------------------|--------------------------|
| Empirical Formula | C |
| | H |
| | BrO |
| Molecular Weight | 259.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2 |
| | /n |
| Unit Cell Dimensions | Å |
| | Å |
| | Å |
| Angles | |
| Volume | 1294.9(2) Å ³ |
| Z (Molecules/Unit Cell) | 4 |
| Density (Calculated) | 1.575 Mg/m |
| Melting Point | 106–108 °C |

Structural Insights

- Intramolecular Hydrogen Bond:** A strong interaction exists between the hydroxyl proton at C3 and the carbonyl oxygen of the formyl group at C2. This locks the molecule into a planar conformation, significantly reducing the rotational freedom of the aldehyde.

- Packing: The molecules stack in a herringbone motif along the a-axis, stabilized by weak Br...O halogen bonds.

Experimental Protocols

Protocol A: Crystallization Screening

Objective: To grow single crystals suitable for X-ray diffraction.

- Crude Isolation: Synthesize the compound via formylation of methyl 4-bromo-3-hydroxybenzoate. Isolate the crude pale yellow solid.[5]
- Solvent Selection:
 - Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM).
 - Antisolvent: Hexane or Diethyl Ether.
- Vapor Diffusion Method (Recommended):
 - Dissolve 20 mg of the compound in 1.0 mL of DCM in a small vial.
 - Place this inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.
 - Seal the outer jar and store at 4°C for 48-72 hours.
- Observation: Look for pale yellow, block-like crystals forming on the walls of the inner vial.

Protocol B: Data Collection & Processing

Objective: To acquire and refine the dataset.

- Mounting: Select a crystal with approximate dimensions
mm.[6] Mount on a glass fiber or MiTeGen loop using cryo-oil.
- Collection:
 - Instrument: Bruker SMART APEX II or equivalent CCD diffractometer.

- Radiation: Mo K

(

Å).
- Temperature: Cool to 90 K (or 100 K) to minimize thermal vibration.
- Strategy: Collect

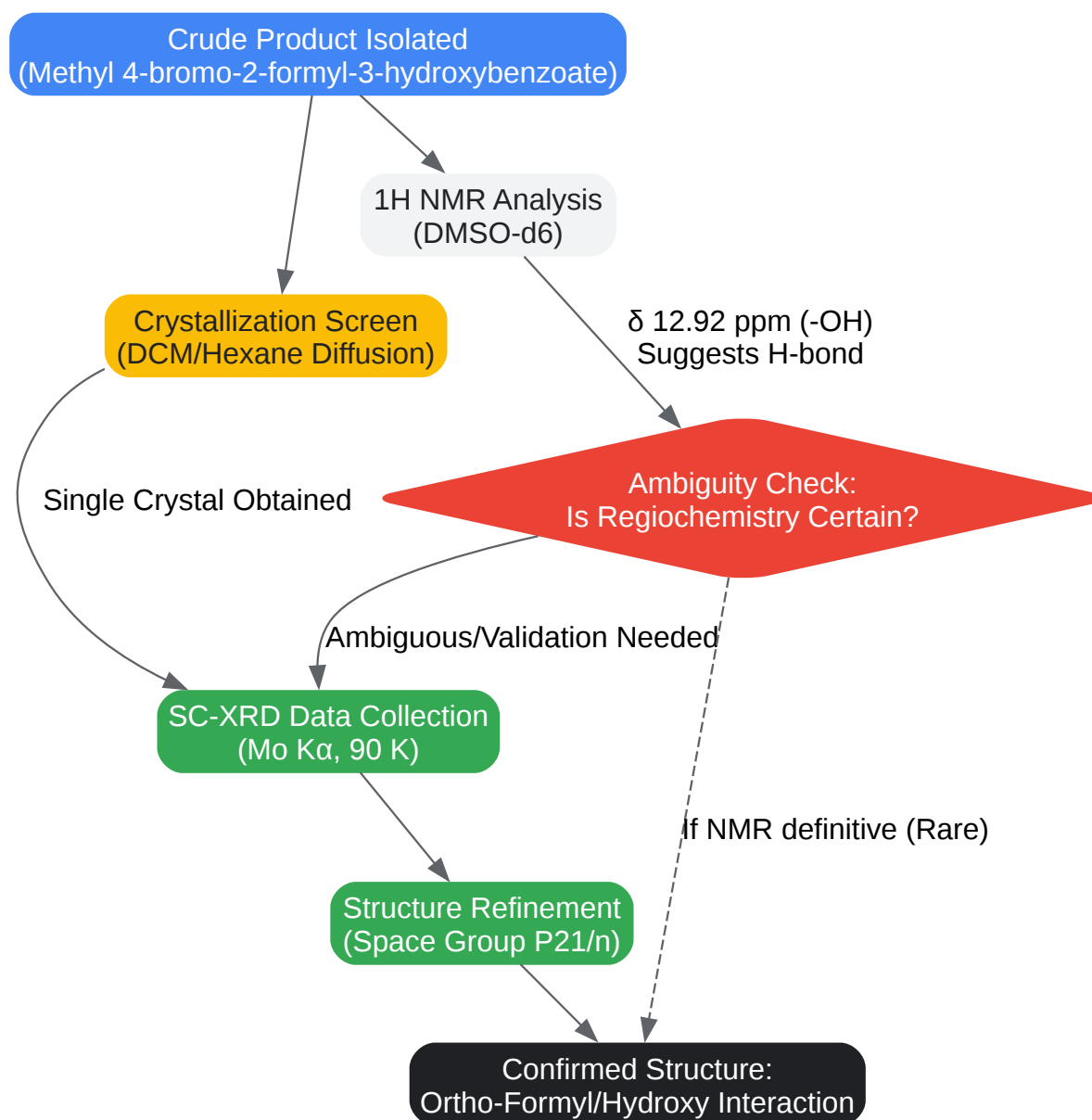
-scans at 0.5° intervals.
- Refinement: Use SHELXL for full-matrix least-squares refinement on

. Locate non-hydrogen atoms via direct methods.

Visualizations

Figure 1: Structural Validation Workflow

This diagram outlines the decision process for validating the intermediate using XRD versus NMR.

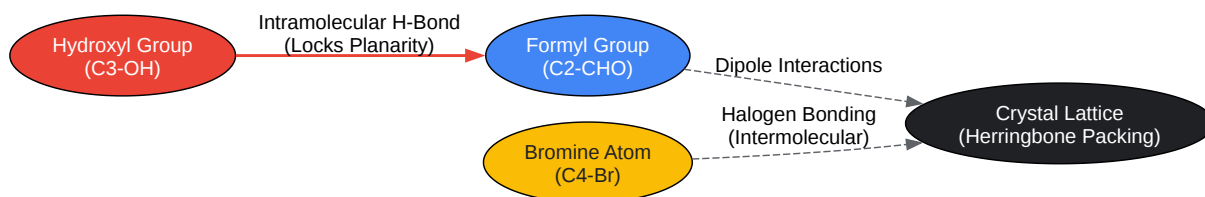


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Caption: Workflow for definitive structural confirmation. The 1H NMR signal at 12.92 ppm strongly suggests the target structure, but XRD provides the absolute confirmation required for GMP standards.

Figure 2: Intramolecular Interaction Map

Visualizing the critical stabilizing forces within the crystal lattice.



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Caption: Key structural interactions. The intramolecular Hydrogen Bond (Red Arrow) is the defining feature distinguishing this isomer from the 6-formyl variant.

References

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 - Source: Tokyo University of Pharmacy and Life Sciences (NII Repository).
 - URL
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- Analog Comparison (Methyl 3-bromo-4-hydroxybenzoate)
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